Methyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a fluorine atom, a methyl ester group, and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoronaphthalene and methyl chloroformate.
Cyclization: The cyclization of the intermediate compounds is carried out under acidic or basic conditions to form the tetrahydronaphthalene core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Methyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
- 4-Hydroxy-2-quinolones
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
Methyl 6-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the tetrahydronaphthalene core differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
methyl 6-fluoro-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h3,5-6,10H,2,4H2,1H3 |
InChI Key |
SGRAXXVFWYXSGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CC(=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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